2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde
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Overview
Description
2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde is a chemical compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by an indole core structure with an aldehyde functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde typically involves the condensation of indole-2,3-dione with acetaldehyde under acidic or basic conditions. One common method includes the use of methanesulfonic acid as a catalyst under reflux conditions in methanol, yielding the desired product in good yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetic acid.
Reduction: 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)ethanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
- 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetic acid
- 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetonitrile
- 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile
Comparison: Compared to its similar compounds, 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and potential for further chemical modifications. The aldehyde group allows for a wider range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
66447-79-8 |
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Molecular Formula |
C10H7NO2 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
(2E)-2-(2-oxo-1H-indol-3-ylidene)acetaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-6-5-8-7-3-1-2-4-9(7)11-10(8)13/h1-6H,(H,11,13)/b8-5+ |
InChI Key |
SZPUXQUHQPTPDC-VMPITWQZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C\C=O)/C(=O)N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=O)C(=O)N2 |
Purity |
95 |
Origin of Product |
United States |
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